molecular formula C20H20O5 B1631169 Kushenol S

Kushenol S

Cat. No. B1631169
M. Wt: 340.4 g/mol
InChI Key: GIFKZTHWWIZJET-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kushenol S is a natural product found in Sophora flavescens with data available.

Scientific Research Applications

1. Antioxidant and Anti-inflammatory Properties

Kushenol S, derived from Sophora flavescens, exhibits notable antioxidant and anti-inflammatory activities. Studies have highlighted its efficacy in suppressing the production of inflammatory mediators like NO, PGE2, IL-6, and IL1β in lipopolysaccharide-stimulated RAW264.7 macrophages. This compound also enhances the endogenous antioxidant defense system, thereby countering oxidative stress in cells, as evidenced by the prevention of DNA damage and cell death in HaCaT cells exposed to tert-butyl hydroperoxide-induced oxidative stress. These findings underscore its potential as a therapeutic agent for inflammatory diseases (Cho et al., 2020).

2. Hepatoprotective Effects

Research on this compound has demonstrated its hepatoprotective effects. For instance, it has been shown to ameliorate tert-Butyl hydroperoxide and acetaminophen-induced liver injury. This protection is achieved through the reduction of oxidative stress markers, upregulation of antioxidants, and mitigation of inflammatory responses in liver cells. Such properties highlight its therapeutic potential for conditions associated with liver damage (B. Cho et al., 2021).

3. Anticancer Activities

This compound has shown promise in cancer research, particularly in its ability to inhibit the growth of tumor cells. Its role in enhancing the effectiveness of other anticancer agents, like Taxol, further bolsters its potential as part of a combination therapy for cancer treatment. This aligns with the broader pharmacological profile of Kushen flavonoids, which have been identified as potent antitumor agents in both in vitro and in vivo models (Mingyu Sun et al., 2007).

4. Potential in Treating Atopic Dermatitis

A study exploring the effects of this compound on atopic dermatitis (AD) revealed its anti-itching and anti-inflammatory effects. This was demonstrated through the reduced severity of clinical symptoms and the suppression of thymic stromal lymphopoietin (TSLP) production in animal models. These results suggest that this compound could be a viable treatment option for AD (Seongyea Jo et al., 2022).

5. Skin Whitening and Antioxidant Properties

This compound has been found to possess skin-whitening properties due to its tyrosinase inhibitory activity. This makes it a potential candidate for cosmetic applications, particularly in skin-whitening products. Additionally, its antioxidant properties contribute to its skin health benefits, offering protection against oxidative stress (J. Kim et al., 2018).

properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H20O5/c1-11(2)7-8-13-15(22)9-16(23)19-17(24)10-18(25-20(13)19)12-5-3-4-6-14(12)21/h3-7,9,18,21-23H,8,10H2,1-2H3/t18-/m0/s1

InChI Key

GIFKZTHWWIZJET-SFHVURJKSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3O)C

SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3O)C

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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